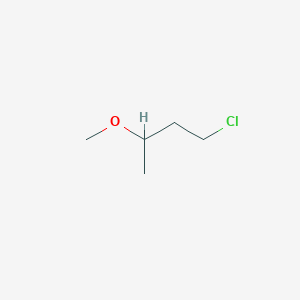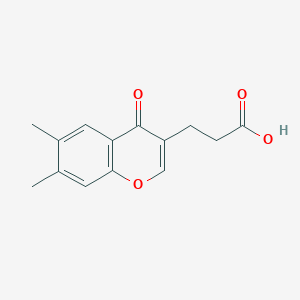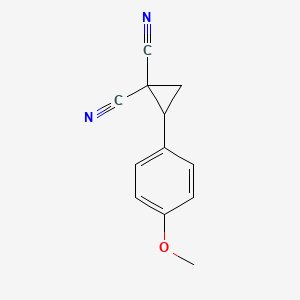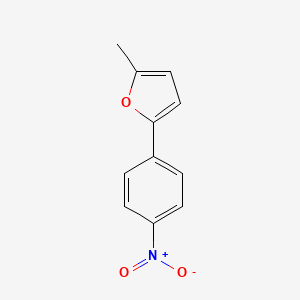
5,5'-Bi-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bi-1H-benzimidazole is an aromatic heterocyclic compound that features two benzimidazole units connected at the 5-position. This compound is known for its unique structural properties, which contribute to its stability and reactivity. Benzimidazole derivatives are widely studied due to their significant biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5’-Bi-1H-benzimidazole can be synthesized through a one-step reaction involving 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids. This method yields the compound with high purity and efficiency . Another method involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: The industrial production of 5,5’-Bi-1H-benzimidazole typically follows similar synthetic routes but on a larger scale. The use of polyphosphoric acids and controlled reaction conditions ensures high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bi-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzimidazole units can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5,5’-Bi-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-Bi-1H-benzimidazole involves its interaction with various molecular targets. The compound can mimic the properties of DNA bases, allowing it to bind to nucleic acids and proteins. This interaction can disrupt cellular processes, leading to its antimicrobial and anticancer effects . The specific pathways involved depend on the biological context and the target organism or cell type.
Comparison with Similar Compounds
- 2,2’-Bi-1H-benzimidazole
- 4,4’-Bi-1H-benzimidazole
- 2,2’-Bis(4-aminophenyl)-5,5’-bi-1H-benzimidazole
Comparison: 5,5’-Bi-1H-benzimidazole is unique due to its specific connectivity at the 5-position, which imparts distinct chemical and physical properties. Compared to other bi-benzimidazole compounds, it exhibits higher thermal stability and mechanical strength, making it particularly valuable in industrial applications .
Properties
CAS No. |
3097-03-8 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-(3H-benzimidazol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4/c1-3-11-13(17-7-15-11)5-9(1)10-2-4-12-14(6-10)18-8-16-12/h1-8H,(H,15,17)(H,16,18) |
InChI Key |
MSQGYVACVAASTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)N=CN4)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)


![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)


![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)


![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)
![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
